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alpha-D-mannose 1-phosphate - 15978-07-1

alpha-D-mannose 1-phosphate

Catalog Number: EVT-8952077
CAS Number: 15978-07-1
Molecular Formula: C6H13O9P
Molecular Weight: 260.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-D-mannose 1-phosphate is a D-mannose 1-phosphate with an alpha-configuration at the anomeric position. It is a D-mannose 1-phosphate and an alpha-D-hexose 1-phosphate. It is functionally related to an alpha-D-mannose. It is a conjugate acid of an alpha-D-mannose 1-phosphate(2-).
alpha-D-mannose 1-phosphate is a natural product found in Arabidopsis thaliana, Streptomyces albidoflavus, and Streptomyces coelicolor with data available.
alpha-D-mannose 1-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Overview

Alpha-D-mannose 1-phosphate is a significant phosphorylated sugar that plays a crucial role in various biological processes, particularly in glycan synthesis. It is an intermediate in the metabolism of mannose and fructose, essential for the biosynthesis of glycoproteins and glycolipids. This compound is synthesized from mannose 6-phosphate through the action of phosphomannomutase, an enzyme that catalyzes the interconversion of mannose 6-phosphate and alpha-D-mannose 1-phosphate.

Source and Classification

Alpha-D-mannose 1-phosphate belongs to the class of organic compounds known as monosaccharide phosphates. These are characterized by the presence of a phosphate group attached to a monosaccharide unit. Specifically, it is classified under carbohydrates and carbohydrate conjugates, with its direct parent being monosaccharide phosphates. The chemical formula for alpha-D-mannose 1-phosphate is C₆H₁₃O₉P, with an average molecular weight of approximately 260.1358 g/mol .

Synthesis Analysis

Methods

The synthesis of alpha-D-mannose 1-phosphate typically involves enzymatic pathways where mannose 6-phosphate is converted into alpha-D-mannose 1-phosphate. The key enzyme responsible for this conversion is phosphomannomutase, which facilitates the transfer of a phosphate group within the molecule. This reaction is critical for producing guanosine diphosphate-mannose, which is necessary for further glycosylation processes.

Technical Details

The enzymatic reaction can be summarized as follows:

Mannose 6 phosphatePhosphomannomutaseAlpha D mannose 1 phosphate\text{Mannose 6 phosphate}\xrightarrow{\text{Phosphomannomutase}}\text{Alpha D mannose 1 phosphate}

This process occurs primarily in the cytoplasm, where the enzyme catalyzes the rearrangement of phosphate groups .

Molecular Structure Analysis

Data

  • Chemical Formula: C₆H₁₃O₉P
  • Molecular Weight: 260.1358 g/mol
  • CAS Number: 27251-84-9
  • InChI Key: HXXFSFRBOHSIMQ-QTVWNMPRSA-N .
Chemical Reactions Analysis

Alpha-D-mannose 1-phosphate participates in several biochemical reactions, primarily involving its conversion into other sugar nucleotides. For example:

Alpha D mannose 1 phosphate+Guanosine triphosphateGuanosine diphosphate mannose+Pyrophosphate\text{Alpha D mannose 1 phosphate}+\text{Guanosine triphosphate}\rightarrow \text{Guanosine diphosphate mannose}+\text{Pyrophosphate}

This reaction highlights its role as a substrate in nucleotide sugar metabolism, which is vital for polysaccharide synthesis .

Mechanism of Action

The mechanism of action for alpha-D-mannose 1-phosphate primarily revolves around its function as a donor of mannose residues in glycosylation reactions. The conversion to guanosine diphosphate-mannose allows it to participate in the formation of glycoproteins and glycolipids, crucial for cellular functions such as signaling and structural integrity.

In detail, alpha-D-mannose 1-phosphate acts as an intermediate that facilitates the transfer of mannose units during polysaccharide biosynthesis. Its role in the synthesis of lipoarabinomannan in Mycobacterium tuberculosis exemplifies its importance in microbial physiology and host-pathogen interactions .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Charge: -2 (at physiological pH)
  • Melting Point: Not available

Chemical Properties

Alpha-D-mannose 1-phosphate is soluble in water due to its polar hydroxyl groups and phosphate moiety, making it readily available for enzymatic reactions within cells. Its reactivity stems from the presence of multiple hydroxyl groups that can participate in hydrogen bonding and other interactions essential for biological activity .

Applications

Alpha-D-mannose 1-phosphate has several scientific applications:

  • Biochemical Research: It serves as a substrate for studying glycosylation processes and enzyme kinetics.
  • Pharmaceutical Development: Understanding its role in pathogen metabolism can lead to novel therapeutic strategies against infections like tuberculosis.
  • Clinical Diagnostics: Its quantification can be used to assess metabolic disorders related to carbohydrate metabolism .
Biosynthesis and Metabolic Pathways of α-D-Mannose 1-Phosphate

Enzymatic Conversion Mechanisms Involving Phosphomannomutase and Mannose 6-Phosphate Isomerase

The biosynthesis of α-D-mannose 1-phosphate represents a critical biochemical intersection in carbohydrate metabolism, primarily governed by two key enzymatic activities: phosphomannomutase (EC 5.4.2.8) and mannose 6-phosphate isomerase (EC 5.3.1.8). Phosphomannomutase belongs to the α-D-phosphohexomutases superfamily, characterized by a conserved catalytic phosphoserine residue and a requirement for magnesium ions. This enzyme catalyzes the reversible intramolecular phosphoryl transfer between mannose 6-phosphate and mannose 1-phosphate via a mannose 1,6-bisphosphate intermediate [4]. The reaction mechanism involves a two-step process: first, the enzyme's phosphoserine residue donates its phosphate group to mannose 6-phosphate to form mannose 1,6-bisphosphate; subsequently, the enzyme retrieves the phosphate from the C6 position to yield mannose 1-phosphate, regenerating the phosphoenzyme [4] [6].

Structural analyses reveal that phosphomannomutase undergoes significant conformational changes during catalysis. The enzyme features a four-domain architecture with a highly conserved "sugar-binding loop" (sequence motif: -GEMSG-) that recognizes the hydroxyl groups at the C3 and C4 positions of the mannose ring [4]. This loop undergoes substrate-induced reorganization to position the phosphosugar correctly within the active site. Comparative studies across bacterial and eukaryotic systems demonstrate that bacterial phosphomannomutases often exhibit dual specificity for both glucose and mannose phosphosugars, while their eukaryotic counterparts show stricter preference for mannose derivatives [4].

Mannose 6-phosphate isomerase operates upstream in the pathway, catalyzing the reversible aldose-ketose isomerization between fructose 6-phosphate and mannose 6-phosphate. This reaction establishes the metabolic link between fructose metabolism and mannose activation pathways. The enzyme exhibits a near-equilibrium constant (K~eq~ ≈ 1.7), indicating that substrate flux direction depends primarily on cellular concentrations of fructose 6-phosphate and mannose 6-phosphate [3]. Kinetic studies in mammalian hepatocytes reveal that approximately 95-98% of cellular mannose 6-phosphate undergoes catabolic conversion to fructose 6-phosphate through this isomerase, with only a minor fraction (2-5%) entering glycosylation pathways via phosphomannomutase [3] [8].

Table 1: Comparative Properties of Enzymes in Mannose 1-Phosphate Biosynthesis

EnzymeEC NumberCatalytic FunctionCofactor RequirementSugar-Binding Loop MotifOrganismal Distribution
Phosphomannomutase5.4.2.8Mannose 6-phosphate ⇌ Mannose 1-phosphateMg²⁺, Phosphoserine-GEMSG-Bacteria, Eukaryotes
Mannose 6-phosphate isomerase5.3.1.8Fructose 6-phosphate ⇌ Mannose 6-phosphateNoneNot applicableUniversal
Phosphoglucomutase5.4.2.2Glucose 1-phosphate ⇌ Glucose 6-phosphateMg²⁺, Phosphoserine-GEESF-Bacteria, Eukaryotes
N-acetylglucosamine phosphomutase5.4.2.3GlcNAc-6-P ⇌ GlcNAc-1-PMg²⁺, Phosphoserine-FEANG-Eukaryotes

Role in GDP-Mannose Synthesis for Glycosylation Processes

α-D-Mannose 1-phosphate serves as the direct biochemical precursor for GDP-mannose synthesis, a fundamental nucleotide sugar required for protein glycosylation pathways across all domains of life. The conversion is catalyzed by mannose-1-phosphate guanylyltransferase (also designated GDP-mannose pyrophosphorylase; EC 2.7.7.13), which facilitates the condensation of mannose 1-phosphate with guanosine triphosphate through a magnesium-dependent reaction:

Mannose 1-phosphate + GTP ⇌ GDP-mannose + PP~i~

Structural characterization of this enzyme from Thermotoga maritima reveals a conserved dimeric architecture organized into two distinct domains: an N-terminal Rossmann-fold domain responsible for GTP binding and a C-terminal left-handed β-helix domain that recognizes mannose 1-phosphate [6]. The catalytic mechanism involves the nucleophilic attack of the mannose 1-phosphate phosphate group on the α-phosphorus of GTP, resulting in an inversion of configuration at the phosphorus center. Magnesium ions play a dual role in this process: they coordinate the triphosphate moiety of GTP to enhance electrophilicity and stabilize the pentavalent transition state [6] [10].

Enzyme kinetic studies demonstrate stringent substrate specificity for the natural substrates. Analysis of recombinant GDP-mannose pyrophosphorylase from Salmonella enterica revealed a K~m~ of 0.12 mM for mannose 1-phosphate and 0.25 mM for GTP [5]. However, certain bacterial isoforms exhibit remarkable substrate promiscuity. For instance, the bifunctional enzyme from Pyrococcus furiosus can utilize various sugar 1-phosphates (including 2-deoxy-D-glucose 1-phosphate and D-lyxose 1-phosphate) to produce non-canonical GDP-sugars [5] [6]. Site-directed mutagenesis studies have identified the "GXGXRXnK" signature motif as essential for GTP binding and the "F(V)EKP" motif as critical for mannose 1-phosphate recognition [6].

The cellular concentration of GDP-mannose directly influences protein glycosylation efficiency. Overexpression of the mannose-1-phosphate guanylyltransferase gene (mpg1) in Trichoderma reesei resulted in a two-fold increase in intracellular GDP-mannose levels, leading to hypermannosylation of secreted proteins in both N- and O-glycosylation pathways [1]. This metabolic engineering approach confirmed that GDP-mannose availability serves as a rate-limiting factor for glycosylation in this industrially relevant fungus. Similarly, in Mycobacterium tuberculosis, genetic knockdown of the manB gene (encoding mannose-1-phosphate guanylyltransferase) disrupted the synthesis of mannose-containing lipoglycans essential for cell wall integrity and virulence [10].

Table 2: Kinetic Parameters of Mannose-1-Phosphate Guanylyltransferases

Source OrganismK~m~ Mannose 1-Phosphate (mM)K~m~ GTP (mM)V~max~ (μmol/min/mg)Optimal pHMetal Ion Requirement
Thermotoga maritima0.15 ± 0.030.32 ± 0.0518.7 ± 1.27.5-8.0Mg²⁺ > Mn²⁺
Salmonella enterica0.12 ± 0.020.25 ± 0.0422.4 ± 1.87.0-7.5Mg²⁺
Mycobacterium tuberculosis0.21 ± 0.040.41 ± 0.0715.3 ± 0.97.0-8.5Mg²⁺
Homo sapiens (β subunit)0.08 ± 0.010.11 ± 0.028.9 ± 0.77.0-7.8Mg²⁺

Integration with Fructose and Mannose Metabolic Networks

The metabolic flux through α-D-mannose 1-phosphate is dynamically regulated within the broader context of fructose and mannose metabolism. The hexose phosphate pool, primarily consisting of glucose 6-phosphate, fructose 6-phosphate, and mannose 6-phosphate, serves as the central metabolic node feeding into mannose 1-phosphate biosynthesis. Phosphomannose isomerase acts as the primary regulator at this intersection, controlling the bidirectional conversion between fructose 6-phosphate and mannose 6-phosphate [3] [8]. Cellular studies using [2-³H]-mannose labeling demonstrate that approximately 95-98% of intracellular mannose 6-phosphate undergoes isomerization to fructose 6-phosphate for entry into glycolysis, while only 2-5% proceeds toward glycosylation pathways via conversion to mannose 1-phosphate [3].

This partitioning has profound biological implications, particularly in congenital disorders of glycosylation. Mutations in phosphomannose isomerase (MPI-CDG) result in deficient synthesis of mannose 6-phosphate, thereby starving the glycosylation pathway of essential precursors. Patients with MPI-CDG exhibit hypoglycosylation of serum proteins and manifest multisystemic symptoms including hepatic fibrosis, coagulopathy, and developmental delay [8]. Therapeutic administration of oral mannose bypasses this metabolic block through an alternative salvage pathway: exogenous mannose is phosphorylated by hexokinase to mannose 6-phosphate, which then directly feeds into the glycosylation pathway without requiring phosphomannose isomerase activity [3] [8].

The metabolic network exhibits tissue-specific variations in flux regulation. In hepatic tissues, high glucokinase activity efficiently phosphorylates exogenous mannose, making liver particularly responsive to mannose supplementation therapy. Conversely, neuronal tissues exhibit limited mannose transport capacity, potentially explaining the neurological manifestations in MPI-CDG that are less responsive to treatment [3]. Additionally, cancer cells demonstrate altered mannose metabolism, where millimolar mannose supplementation accumulates mannose 6-phosphate and inhibits glycolytic enzymes, including hexokinase and phosphoglucose isomerase. This metabolic interference explains the observed tumor-suppressive effects of mannose in preclinical models [8].

The regulatory dynamics extend to transcriptional control of pathway enzymes. In Trichoderma reesei, overexpression of mpg1 (encoding mannose-1-phosphate guanylyltransferase) not only increased GDP-mannose levels but also upregulated transcription of the dpm1 gene (encoding dolichyl phosphate mannose synthase) and enhanced its enzymatic activity. This coordinated regulation ensures balanced substrate availability for both N- and O-linked glycosylation pathways [1].

Table 3: Regulatory Mechanisms in Mannose Metabolic Pathways

Metabolic NodePrimary Regulatory EnzymeAllosteric RegulatorsTranscriptional RegulatorsPathophysiological Impact of Dysregulation
Fructose 6-phosphate ⇌ Mannose 6-phosphatePhosphomannose isomeraseNone identifiedUnknownMPI-CDG: Hypoglycosylation disorders
Mannose 6-phosphate ⇌ Mannose 1-phosphatePhosphomannomutaseGlucose 1,6-bisphosphate (activator)Induced by glycosylation demandsPMM2-CDG: Developmental disabilities
Mannose 1-phosphate → GDP-mannoseMannose-1-phosphate guanylyltransferaseGDP-mannose (feedback inhibitor)Co-regulated with other glycosyltransferasesImpaired cell wall synthesis in mycobacteria
Free mannose → Mannose 6-phosphateHexokinaseGlucose (competitive inhibitor)Tissue-specific expression isoformsAltered therapeutic efficacy in MPI-CDG

Salvage Pathway Dynamics and ATP-Dependent Phosphorylation

Beyond de novo biosynthesis, α-D-mannose 1-phosphate can be generated through metabolic salvage pathways that recover mannose from various sources. The primary salvage route involves the direct phosphorylation of free intracellular mannose by hexokinase (EC 2.7.1.1) to form mannose 6-phosphate, which subsequently serves as substrate for phosphomannomutase conversion to mannose 1-phosphate [3] [7]. This ATP-dependent phosphorylation exhibits a K~m~ for mannose of approximately 0.1-0.5 mM across mammalian isoforms, though catalytic efficiency (k~cat~/K~m~) is 10-50 times lower for mannose compared to glucose due to substrate specificity constraints within the hexokinase active site [3].

Salvage pathway efficiency varies significantly among organisms and tissue types. Genetically engineered Escherichia coli strains lacking phosphomannose isomerase (manA deletion) demonstrate the exclusive reliance on salvage pathways for mannose activation. When supplemented with isotopically labeled mannose, these mutants efficiently convert mannose to mannose 6-phosphate and subsequently to GDP-mannose without isotopic dilution, achieving yields exceeding 50% of the initial mannose input [7]. This metabolic engineering strategy has been exploited for high-yield production of complex mannose-containing metabolites, such as 2-O-α-D-mannosyl-D-glycerate, through heterologous expression of phosphomannomutase, mannose-1-phosphate guanylyltransferase, and dedicated glycosyltransferases [7].

An alternative salvage route involves the recovery of mannose from glycosylation byproducts. Intracellular degradation of N-glycans releases free oligomannosides, which are processed by cytosolic endo-β-N-acetylglucosaminidase to yield mannose-containing disaccharides. These are further hydrolyzed by α-mannosidases to liberate free mannose, which re-enters the phosphorylation cascade [3]. Notably, mannose liberated through N-glycan processing is preferentially exported from cells via an unidentified nocodazole-sensitive transporter rather than being immediately phosphorylated, suggesting compartmentalization of metabolic salvage pathways [3].

The salvage pathway holds therapeutic significance for congenital disorders of glycosylation. In phosphomannose isomerase deficiency (MPI-CDG), exogenous mannose administration bypasses the metabolic block by entering directly through hexokinase-mediated phosphorylation. Clinical studies demonstrate that oral mannose supplementation (e.g., 0.17 g/kg every 6 hours) corrects hypoglycosylation in MPI-CDG patients by elevating intracellular mannose 6-phosphate levels, which subsequently flux toward mannose 1-phosphate and GDP-mannose synthesis [3] [8]. This therapeutic approach capitalizes on the differential tissue expression of hexokinase isoforms and mannose transporters, though neurological manifestations remain less responsive due to limited blood-brain barrier permeability [8].

Properties

CAS Number

15978-07-1

Product Name

alpha-D-mannose 1-phosphate

IUPAC Name

[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

InChI

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6-/m1/s1

InChI Key

HXXFSFRBOHSIMQ-RWOPYEJCSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)O

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